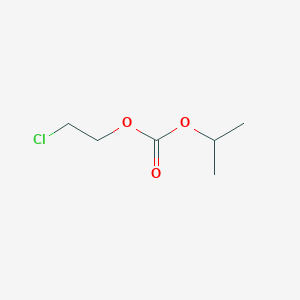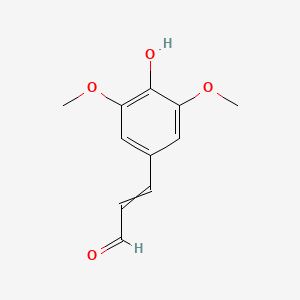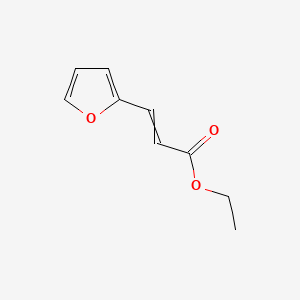
Ethyl 3-(furan-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . This compound is notable for its furan ring structure, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-(furan-2-yl)acrylate can be synthesized through various methods. One common approach involves the esterification of 2-furanacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of ethyl 2-furanacrylate often involves catalytic hydrogenation of furan derivatives. For instance, the hydrogenation of α-methyl-2-furanpropanol under high pressure of hydrogen over a skeletal Cu-Al catalyst can yield ethyl 2-furanacrylate .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-(furan-2-yl)acrylate undergoes various chemical reactions, including:
Hydrogenation: Reduction of the furan ring to form tetrahydrofuran derivatives.
Hydrogenolysis: Cleavage of C-O bonds in the furan ring, leading to the formation of diols and olefins.
Grignard Reactions: Reaction with Grignard reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Hydrogenation: Typically performed under high hydrogen pressure (50 atm) and elevated temperatures (300°C) using catalysts like Cu-Al or Ni-Al.
Grignard Reactions: Utilizes Grignard reagents such as phenylmagnesium bromide in anhydrous ether.
Major Products:
Hydrogenation: Tetrahydro-2-furanpropanol and heptanediols.
Grignard Reactions: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(furan-2-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the production of fragrances, flavors, and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-furanacrylate involves its interaction with molecular targets through its furan ring and ester functional group. These interactions can lead to various biochemical pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(furan-2-yl)acrylate can be compared with other furan derivatives such as:
Ethyl 2-fluoroacrylate: Similar in structure but contains a fluorine atom, leading to different reactivity and applications.
2-Furanacrylic acid: The parent acid of ethyl 2-furanacrylate, used in similar synthetic applications.
Tetrahydrofuran: A fully hydrogenated derivative of furan, widely used as a solvent.
Uniqueness: this compound is unique due to its combination of a furan ring and an ester functional group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C9H10O3 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
ethyl 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
MWZBTMXISMOMAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8780876.png)
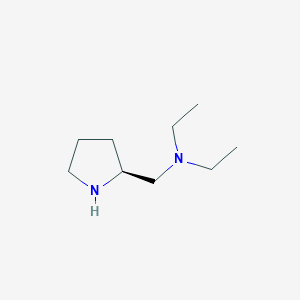
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8780886.png)
![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8780888.png)
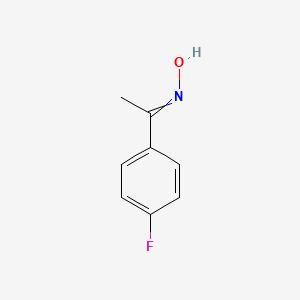
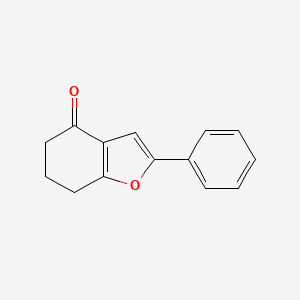
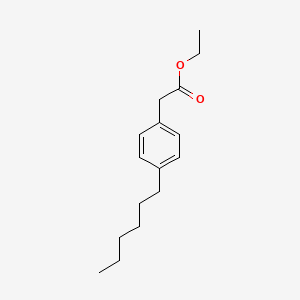
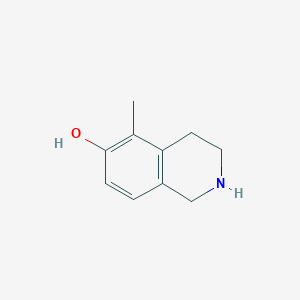
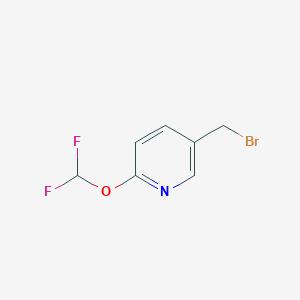
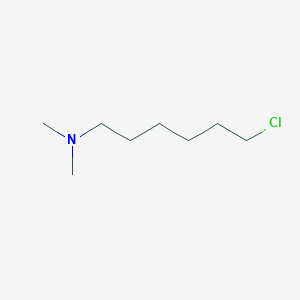
![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8780928.png)
